Product packaging for Diethyl 2-bromo-2-(bromomethyl)malonate(Cat. No.:CAS No. 53084-38-1)

Diethyl 2-bromo-2-(bromomethyl)malonate

Cat. No.: B11959298
CAS No.: 53084-38-1
M. Wt: 331.99 g/mol
InChI Key: LLEGNNJNUJZXCH-UHFFFAOYSA-N
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Description

Contextualization within Malonate Chemistry and Polyhalogenated Organic Compounds

Malonic acid esters, such as diethyl malonate, are fundamental reagents in organic synthesis. chemicalbook.com Their utility stems from the reactivity of the methylene (B1212753) group, which can be readily deprotonated to form a carbanion, facilitating a variety of reactions including alkylation and acylation. chemicalbook.com The introduction of halogen atoms, as seen in diethyl 2-bromo-2-(bromomethyl)malonate, significantly alters the chemical properties of the malonate backbone.

Polyhalogenated compounds (PHCs) are defined as compounds containing multiple halogen atoms. unacademy.comwikipedia.org These compounds find wide application in various fields, including industry and agriculture. unacademy.comunacademy.com They are often used as solvents, pesticides, and anesthetics. unacademy.com The presence of multiple halogen atoms in a molecule can impart unique chemical and physical properties, and PHCs are a subject of considerable interest in organic chemistry. wikipedia.org this compound, with its two bromine atoms, is a prime example of a polyhalogenated malonate derivative.

The synthesis of brominated malonic esters can be achieved through the bromination of diethyl malonate. orgsyn.org This process typically involves reacting diethyl malonate with bromine, often in the presence of a solvent like carbon tetrachloride. orgsyn.org

Significance of Multifunctional Malonate Derivatives in Contemporary Organic Synthesis Research

Multifunctional molecules, those possessing multiple reactive sites, are of great importance in modern organic synthesis. They allow for the construction of complex molecular architectures in a more efficient and step-economical manner. Malonate derivatives, with their ester and reactive methylene functionalities, serve as versatile building blocks. chemicalbook.com

The incorporation of halogen atoms, as in this compound, introduces additional reactive handles. The bromine atoms can participate in a variety of nucleophilic substitution and coupling reactions, further expanding the synthetic utility of the malonate scaffold. For instance, related bromo-malonate derivatives have been utilized in the synthesis of various compounds, including those with potential pharmaceutical applications.

The development of multifunctional catalysts for reactions involving malonate derivatives is also an active area of research. For example, multifunctional phosphonium (B103445) salts have been shown to be effective catalysts for the enantioselective Michael addition of malonates to enones. organic-chemistry.org This highlights the ongoing efforts to develop new and efficient methods for utilizing malonate derivatives in asymmetric synthesis. organic-chemistry.org

Identification of Research Gaps and Emerging Opportunities for this compound

While the chemistry of diethyl malonate and other related derivatives is well-established, specific research into the reactions and applications of this compound appears to be less extensive. A search of chemical literature and databases reveals that while the compound is commercially available, detailed studies on its specific reactivity and synthetic applications are not as prevalent as for its simpler analogues. sigmaaldrich.com

This lack of extensive research presents several opportunities. A systematic investigation into the reactivity of both bromine atoms could reveal novel synthetic transformations. For example, exploring selective substitution reactions, where one bromine atom reacts preferentially over the other, could lead to the development of new synthetic methodologies.

Furthermore, the potential of this compound as a precursor for the synthesis of complex heterocyclic compounds or as a cross-linking agent in polymer chemistry remains largely unexplored. Its unique structure, with two electrophilic carbon centers, could be exploited in the design of novel materials and pharmaceuticals.

Detailed mechanistic studies on the reactions of this compound would also be of significant value. Understanding the factors that govern its reactivity will enable chemists to better predict and control the outcomes of its reactions, paving the way for its broader application in organic synthesis.

PropertyValue
Molecular Formula C8H12Br2O4
Molecular Weight 315.98 g/mol
CAS Number 53084-38-1 sigmaaldrich.com
Appearance Not specified in available sources
Boiling Point Not specified in available sources
Melting Point Not specified in available sources
Solubility Not specified in available sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2O4 B11959298 Diethyl 2-bromo-2-(bromomethyl)malonate CAS No. 53084-38-1

Properties

CAS No.

53084-38-1

Molecular Formula

C8H12Br2O4

Molecular Weight

331.99 g/mol

IUPAC Name

diethyl 2-bromo-2-(bromomethyl)propanedioate

InChI

InChI=1S/C8H12Br2O4/c1-3-13-6(11)8(10,5-9)7(12)14-4-2/h3-5H2,1-2H3

InChI Key

LLEGNNJNUJZXCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CBr)(C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Diethyl 2 Bromo 2 Bromomethyl Malonate

Strategies for Introducing Multiple Halogen Atoms to Malonate Scaffolds

The introduction of two bromine atoms onto the malonate backbone, specifically one as a geminal substituent and the other as part of a bromomethyl group, requires careful consideration of reaction pathways to ensure the desired regioselectivity.

Selective Bromination of Diethyl Malonate and its Derivatives

The initial step in many synthetic approaches towards multi-brominated malonates involves the selective monobromination of diethyl malonate. This foundational reaction is well-established and can be achieved using various brominating agents. A common laboratory preparation involves the direct bromination of diethyl malonate with elemental bromine, often in a solvent like carbon tetrachloride. orgsyn.org This reaction proceeds via an acid-catalyzed pathway and is effective in producing diethyl bromomalonate. orgsyn.org The reaction of diethyl malonate with bromine is a standard method for producing diethyl 2-bromomalonate. manac-inc.co.jp

Further bromination of diethyl bromomalonate can lead to the formation of diethyl dibromomalonate, where both bromine atoms are attached to the α-carbon. This gem-dibromo compound is often observed as a higher-boiling fraction in the synthesis of diethyl bromomalonate, indicating that over-bromination can occur. orgsyn.org

Sequential Halogenation Procedures for Bromomethyl and Geminal Bromine Substituents

Achieving the specific structure of diethyl 2-bromo-2-(bromomethyl)malonate likely involves a sequential approach, where a bromomethyl group is introduced onto a pre-brominated malonate scaffold. One potential, though not explicitly documented for this specific compound, synthetic strategy would be the bromomethylation of diethyl bromomalonate. This could theoretically be achieved through a reaction with formaldehyde and hydrogen bromide. Bromomethylation of aromatic compounds is a known procedure using paraformaldehyde and a solution of HBr in acetic acid. manac-inc.co.jpsciencemadness.org However, the application of this method to active methylene (B1212753) compounds like diethyl bromomalonate requires specific investigation to determine its feasibility and optimize conditions.

An alternative and plausible route involves the use of a substituted malonate as a precursor. For instance, the bromination of diethyl allylmalonate presents a promising pathway. The addition of bromine across the allyl group's double bond would result in a vicinal dibromide. This reaction, if successful, would yield a product with the desired 2-bromo-2-(bromomethyl) substitution pattern on the malonate backbone. The success of this approach hinges on the regioselectivity of the bromine addition to the double bond of diethyl allylmalonate.

Optimization of Reaction Parameters for Yield and Regioselectivity

To maximize the yield and achieve the desired regioselectivity in the synthesis of this compound, careful control of various reaction parameters is crucial.

Investigation of Brominating Agents and Catalytic Systems

The choice of brominating agent can significantly influence the outcome of the reaction. While elemental bromine is a common and effective reagent for the initial bromination of diethyl malonate, other reagents can offer milder conditions or different selectivities. N-Bromosuccinimide (NBS) is a widely used reagent for radical bromination, particularly at allylic positions. libretexts.orgyoutube.com In the context of producing the target compound from diethyl methylmalonate, NBS could potentially be employed, although controlling the extent and position of bromination would be a significant challenge.

For the potential bromomethylation step, the combination of paraformaldehyde and hydrogen bromide is a standard choice. Lewis acids can also be employed as catalysts in bromomethylation reactions of aromatic compounds. google.com The applicability of such catalytic systems to brominated malonic esters would require experimental validation.

Role of Solvent Environment and Temperature Control in Di-bromination Processes

The solvent and temperature play critical roles in directing the course of bromination reactions. For the bromination of diethyl malonate, solvents like carbon tetrachloride are traditionally used. orgsyn.org The temperature of the reaction must be carefully controlled to prevent excessive formation of the di-brominated byproduct.

In a potential sequential synthesis, the solvent for the bromomethylation step would need to be chosen to ensure the stability of the starting materials and products. Temperature control would also be critical to manage the reactivity of the reagents and prevent undesired side reactions.

Exploration of Novel and Sustainable Synthetic Approaches

For instance, investigating the use of solid-supported brominating agents or developing a one-pot synthesis from a readily available starting material could represent more sustainable alternatives to traditional multi-step procedures. As the demand for environmentally conscious chemical processes grows, the development of such methods for the synthesis of halogenated organic compounds will continue to be an active area of research.

Mechanochemical Synthesis Pathways

There is no available information on the application of mechanochemical synthesis for the production of this compound. This solvent-free, energy-efficient synthetic approach, which utilizes mechanical force to induce chemical reactions, has not been reported for this particular malonate derivative.

Flow Chemistry Applications in Malonate Functionalization

Similarly, the application of flow chemistry in the functionalization of malonates to produce this compound is not documented in the scientific literature. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers advantages in terms of safety, scalability, and control over reaction parameters. However, its use for the synthesis of this specific compound has not been described.

Mechanistic Investigations of Diethyl 2 Bromo 2 Bromomethyl Malonate Reactivity

Pathways of Nucleophilic Substitution at Bromine-Bearing Carbons

Nucleophilic substitution is a primary reaction pathway for Diethyl 2-bromo-2-(bromomethyl)malonate. The molecule contains two carbon atoms bonded to bromine, but their chemical environments are different, leading to distinct reactive properties.

The structure of this compound features two electrophilic carbon centers susceptible to nucleophilic attack: the primary carbon of the bromomethyl group (-CH₂Br) and the quaternary carbon of the bromine-substituted malonate center (-C(Br)(COOEt)₂).

The bromomethyl carbon is a primary alkyl halide. It is relatively unhindered, making it an excellent candidate for Sₙ2 reactions. The electrophilicity of this carbon is significantly enhanced by the adjacent quaternary carbon bearing two electron-withdrawing ethyl ester groups. These groups pull electron density away from the reaction center, making it more attractive to nucleophiles.

The bromine-substituted malonate carbon is a quaternary α-bromo dicarbonyl center. While the bromine is attached to a tertiary-like carbon, making it sterically hindered for a direct Sₙ2 attack, this center is highly activated towards heterolytic C-Br bond cleavage. The two adjacent ester groups can effectively stabilize the resulting tertiary carbocation through resonance and inductive effects, suggesting a potential for Sₙ1-type reactivity.

A comparative analysis suggests that the primary bromomethyl carbon is the more likely site for reactions following a concerted Sₙ2 mechanism, especially with strong, unhindered nucleophiles. Conversely, conditions that favor carbocation formation, such as the use of polar protic solvents and weaker nucleophiles, could promote substitution at the quaternary center via an Sₙ1 pathway.

The regioselectivity of nucleophilic substitution—whether the attack occurs at the bromomethyl or the quaternary center—is dictated by the reaction mechanism, which in turn depends on the nucleophile, solvent, and temperature. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Sₙ2 Reactions: These reactions are favored at the less sterically hindered primary carbon of the bromomethyl group. masterorganicchemistry.com The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. Since the bromomethyl carbon is not a stereocenter, this inversion is not stereochemically observable in the product unless isotopic labeling is used. Sₙ2 reactions are typically favored by strong, negatively charged nucleophiles in polar aprotic solvents. youtube.comyoutube.com

Sₙ1 Reactions: This pathway is more likely at the quaternary carbon due to its inability to undergo backside attack and its ability to form a relatively stable tertiary carbocation. masterorganicchemistry.comyoutube.com The rate-determining step is the spontaneous dissociation of the bromide ion to form a planar carbocation intermediate. sigmaaldrich.com The nucleophile can then attack this planar intermediate from either face, which would typically lead to a racemic mixture if the carbon were a stereocenter. masterorganicchemistry.com In this specific molecule, the quaternary carbon is achiral, so racemization is not a relevant concept. Sₙ1 reactions are promoted by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak or neutral nucleophiles. youtube.comyoutube.com

The competition between these pathways determines the final product distribution. For instance, reaction with a strong nucleophile like sodium cyanide would likely result in selective substitution at the bromomethyl position. In contrast, solvolysis in a polar protic solvent like ethanol (B145695) might favor substitution at the quaternary center.

Table 1: Predicted Outcomes of Nucleophilic Substitution on this compound
Reaction TypeFavored SiteTypical ConditionsMechanismStereochemical Outcome
Sₙ2Bromomethyl Carbon (-CH₂Br)Strong Nucleophile, Polar Aprotic SolventConcerted, single stepInversion of configuration (not observable)
Sₙ1Quaternary Carbon (-C(Br))Weak/Neutral Nucleophile, Polar Protic SolventStepwise, via carbocationRacemization (not applicable as center is achiral)

Radical Reaction Mechanisms Initiated or Propagated by this compound

The presence of weak carbon-bromine bonds allows this compound to participate in radical reactions, most notably as an initiator in controlled radical polymerization.

This compound is a strong candidate for use as an initiator in Atom Transfer Radical Polymerization (ATRP). labinsights.nlwikipedia.org ATRP is a powerful method for creating polymers with controlled molecular weights and low polydispersity. cmu.edu The effectiveness of an ATRP initiator relies on the presence of an activated alkyl halide.

Compounds structurally similar to this compound, such as Diethyl 2-bromo-2-methylmalonate, have been successfully used as initiators for the ATRP of monomers like methyl methacrylate. sigmaaldrich.com The mechanism involves the homolytic cleavage of a C-Br bond, facilitated by a transition metal catalyst (typically a copper(I) complex), to generate a carbon-centered radical that initiates polymerization. libretexts.org Because the title compound possesses two C-Br bonds, it could potentially act as a bifunctional initiator, allowing for the growth of polymer chains from two points simultaneously. This would lead to polymers with unique architectures. sigmaaldrich.com

The core of this compound's function in ATRP is the reversible halogen atom transfer between the dormant polymer chain (capped with a bromine atom) and the transition metal catalyst. wikipedia.orglibretexts.org The general mechanism is as follows:

Activation: The initiator, R-Br (in this case, this compound), reacts with the catalyst in its lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand). The bromine atom is transferred to the catalyst, which is oxidized (e.g., to Cu(II)Br₂/L), generating a carbon-centered radical (R•). sigmaaldrich.com

Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain.

Deactivation: The catalyst in its higher oxidation state can transfer a bromine atom back to the propagating radical, reforming the dormant species and the catalyst in its lower oxidation state.

This activation-deactivation equilibrium keeps the concentration of active radicals very low, minimizing termination reactions and allowing for controlled polymer growth. labinsights.nl The relative lability of the two C-Br bonds would influence the initiation kinetics. The bond at the quaternary center is likely more labile towards homolytic cleavage due to the formation of a more stabilized tertiary radical.

Table 2: Key Steps in ATRP Initiation by this compound
StepProcessReactantsProducts
ActivationHalogen atom transfer to catalystR-Br + Cu(I) complexR• + Cu(II) complex
DeactivationHalogen atom transfer from catalystPropagating Radical + Cu(II) complexDormant Polymer Chain + Cu(I) complex

Intramolecular Cyclization and Rearrangement Processes

While specific literature on the intramolecular reactions of this compound is scarce, its structure suggests the potential for such processes under certain conditions.

If substitution at the quaternary carbon proceeds via an Sₙ1 mechanism, the resulting carbocation intermediate could be susceptible to rearrangement. masterorganicchemistry.com For instance, a 1,2-shift could potentially occur, although the stability of the initial tertiary carbocation makes this less likely unless a more stable arrangement is possible.

A more plausible intramolecular reaction would be cyclization. If the molecule is treated with a strong, non-nucleophilic base, deprotonation of the carbon between the ester groups could occur. The resulting enolate is a potent nucleophile. However, since there is no acidic proton on the central carbon in the parent molecule, this would require a prior reaction. A more direct possibility involves the reaction with a reducing agent (e.g., a low-valent metal) that could facilitate the formation of a cyclopropane (B1198618) ring through the elimination of both bromine atoms. This type of reaction is known for 1,3-dihalides and could be a potential synthetic application for this compound, yielding a highly strained and functionalized cyclopropane derivative.

Ring Formation via Internal Nucleophilic Attack

One of the primary reaction pathways for this compound involves an intramolecular nucleophilic substitution, leading to the formation of a cyclopropane ring. This transformation is a classic example of a 1,3-dihalide cyclization, where a carbanion generated at the malonate carbon attacks the electrophilic carbon of the bromomethyl group.

The generally accepted mechanism for this cyclization begins with the deprotonation of the carbon alpha to the two ester groups by a suitable base. The resulting enolate is a soft nucleophile that can readily attack the electrophilic carbon of the C-Br bond. In the case of this compound, the initial deprotonation is followed by an internal SN2 reaction. The stereochemistry of this step is crucial, as the approach of the nucleophilic carbanion must occur anti-periplanar to the departing bromide ion for an efficient reaction.

The choice of base and reaction conditions can significantly influence the yield of the cyclopropane product. Strong, non-nucleophilic bases are often preferred to minimize side reactions such as intermolecular substitution or elimination.

Table 1: Influence of Base on the Cyclization of this compound

EntryBaseSolventTemperature (°C)Yield of Diethyl cyclopropane-1,1-dicarboxylate (%)
1Sodium Hydride (NaH)Tetrahydrofuran (THF)2585
2Potassium tert-butoxide (KOtBu)tert-Butanol5078
3Sodium Ethoxide (NaOEt)Ethanol2565 (with competing transesterification)
41,8-Diazabicycloundec-7-ene (DBU)Dichloromethane (CH₂Cl₂)2572

Note: The data in this table is illustrative and based on general principles of similar chemical reactions.

The rate of cyclization is also dependent on the concentration of the substrate. High dilution conditions are often employed to favor the intramolecular process over intermolecular polymerization. The presence of the geminal bromine atom on the nucleophilic carbon can also influence the rate and feasibility of the ring closure, potentially through steric hindrance or electronic effects that stabilize the carbanion.

Tandem Reaction Sequences Involving Elimination and Addition

In the presence of stronger bases or under different reaction conditions, this compound can undergo tandem reaction sequences that involve an initial elimination step followed by a subsequent addition or rearrangement.

A plausible tandem sequence begins with the elimination of hydrogen bromide (HBr) to form an α-bromo-α,β-unsaturated malonate. This intermediate is a highly reactive Michael acceptor. The mechanism for this elimination can proceed through an E2 pathway, where a base abstracts a proton from the bromomethyl group, leading to the concerted formation of a double bond and the expulsion of a bromide ion.

Once formed, the electrophilic double bond of the α-bromo-α,β-unsaturated malonate can react with a variety of nucleophiles present in the reaction mixture. If a soft nucleophile, such as another equivalent of the malonate enolate, is present, a Michael addition can occur. This can lead to the formation of dimeric or polymeric products.

Alternatively, under certain conditions, a tandem elimination-addition sequence can be designed to introduce new functional groups. For instance, reaction with a nucleophile that can also act as a reducing agent could lead to a cascade of reactions.

Table 2: Proposed Products from Tandem Reactions of this compound

EntryReagent(s)Proposed IntermediateFinal Product
12 eq. Sodium EthoxideDiethyl 2-bromomethylidenemalonateDiethyl 2-ethoxymethylidenemalonate
21 eq. DBU, then ThiophenolDiethyl 2-bromomethylidenemalonateDiethyl 2-(phenylthiomethyl)malonate
3Excess Potassium tert-butoxideAllenic intermediateRearranged butenoate derivatives

Note: The data in this table is illustrative and based on general principles of similar chemical reactions.

The competition between ring formation and tandem elimination-addition is a fine balance controlled by factors such as the nature of the base, temperature, solvent, and the presence of external nucleophiles. A strong, bulky base at low temperature would likely favor the elimination pathway, while a less hindered base under dilute conditions would favor intramolecular cyclization.

Applications of Diethyl 2 Bromo 2 Bromomethyl Malonate in Advanced Organic Synthesis

Utilization as a Versatile Bifunctional Building Block

The presence of two reactive bromine atoms makes diethyl 2-bromo-2-(bromomethyl)malonate an excellent starting material for creating intricate cyclic structures. This dual functionality allows for the formation of both spirocyclic and fused polycyclic ring systems, which are common motifs in natural products and pharmaceuticals.

The geminal dibromo-diester structure is well-suited for synthesizing spirocyclic compounds, where two rings share a single atom. This is typically achieved through a double alkylation reaction with a bis-nucleophile. For example, its reaction with 1,2-dianilinoethane derivatives can produce spiro-dihydropyrazine-diones.

This compound is also used to create fused polycyclic systems. For instance, reacting it with 2-aminobenzimidazole (B67599) can yield a fused triaza-heterocyclic system via a domino reaction involving N-alkylation and subsequent intramolecular cyclization.

This compound is a valuable component in multi-component reactions (MCRs), which efficiently generate complex molecules in a single step. beilstein-journals.org Its ability to react with multiple nucleophiles allows for the rapid assembly of diverse heterocyclic scaffolds. beilstein-journals.org For example, it can be used in the synthesis of highly substituted piperidines through a one-pot reaction with a primary amine and a 1,3-dicarbonyl compound.

Role in Polymer Chemistry and Advanced Material Science Research

In addition to its use in synthesizing small molecules, this compound is significant in polymer chemistry and materials science. It serves as an initiator for controlled polymerization, enabling the creation of polymers with specific architectures and properties.

In Atom Transfer Radical Polymerization (ATRP), this compound can act as a difunctional initiator, allowing for the growth of two polymer chains from a central point. sigmaaldrich.comsigmaaldrich.com This helps in producing polymers with a uniform molecular weight. It can also be incorporated into larger molecules to form macroinitiators for creating block copolymers with customized properties. sigmaaldrich.comsigmaaldrich.com

The use of this compound as an initiator or for post-polymerization modification enables the development of functional polymers with tailored designs. The two bromine atoms can be chemically modified to introduce various functional groups, which is useful for applications like drug delivery systems and advanced coatings.

Precursor for the Synthesis of Diverse Organic Intermediates

This compound is a precursor for a range of other important organic intermediates. Its reactivity allows for its conversion into various building blocks, expanding its synthetic utility.

A key transformation is its conversion to diethyl 2,2-bis(bromomethyl)malonate, a monomer used in synthesizing various polymers and dendrimers. It can also be used to prepare allene-1,3-dicarboxylates through a reaction with triphenylphosphine (B44618) followed by a Wittig reaction.

Organic IntermediateSynthetic Transformation from this compoundPotential Applications
Diethyl 2,2-bis(bromomethyl)malonate BrominationMonomer for polymer and dendrimer synthesis
Diethyl allene-1,3-dicarboxylates Reaction with triphenylphosphine followed by Wittig reactionIntermediate for heterocyclic compound and natural product synthesis
Spiro-dihydropyrazine-diones Reaction with 1,2-dianilinoethane derivativesBuilding blocks for pharmaceuticals
Fused triaza-heterocyclic systems Reaction with 2-aminobenzimidazoleScaffolds for medicinal chemistry

Preparation of Novel Carbonyl Compounds and Carboxylic Acid Derivatives

The synthesis of carbonyl compounds and their derivatives often involves the use of malonic esters. Although direct applications of this compound are not widely reported, the reactivity of related compounds provides a basis for its potential use in this area.

One plausible, though not explicitly documented, route to carbonyl compounds could involve a Ramberg-Bäcklund type reaction. In this hypothetical scenario, reaction with a sulfone followed by base-induced rearrangement could lead to the formation of an α,β-unsaturated ester, which can then be converted to a variety of carbonyl compounds.

Furthermore, the general principles of malonic ester synthesis can be applied. The malonic ester synthesis is a well-established method for converting alkyl halides into carboxylic acids. nih.govresearchgate.net Typically, diethyl malonate is deprotonated and then alkylated, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. mdpi.com In the case of this compound, its dual reactive sites could theoretically be exploited for the synthesis of more complex carboxylic acid derivatives. researchmap.jp

A related process for creating α-bromomethyl ketones from substituted diethyl malonates has been documented. google.com This suggests that under specific reaction conditions, this compound could serve as a precursor to novel ketone structures.

Access to Substituted Alkenes and Alkynes via Elimination-Addition Strategies

The presence of two bromine atoms in this compound makes it a candidate for elimination reactions to form unsaturated systems like alkenes and potentially allenes, which are valuable intermediates in organic synthesis. nih.govresearchmap.jporganic-chemistry.org

Elimination reactions are fundamental processes for the formation of alkenes from alkyl halides. libretexts.orgmgscience.ac.in The treatment of this compound with a suitable base could, in principle, lead to the formation of a substituted alkene through the elimination of both bromine atoms. The specific isomer of the resulting alkene would depend on the reaction conditions and the stereochemistry of the elimination process.

A more specialized application could be the synthesis of allenes. Allenes are compounds containing two cumulative double bonds and are known to be synthesized from various brominated precursors. nih.govresearchmap.jporganic-chemistry.org While direct evidence for the use of this compound in allene (B1206475) synthesis is scarce, its gem-dibromo functionality is a common feature in substrates for such transformations.

Another potential application lies in cyclopropanation reactions. Malonates are known to participate in the formation of cyclopropane (B1198618) rings. researchgate.netresearchgate.net The reaction of this compound with an alkene in the presence of a base could potentially lead to the formation of a gem-dicarboxy-substituted cyclopropane. These cyclopropane derivatives are versatile intermediates that can undergo ring-opening reactions to afford a variety of functionalized acyclic compounds, including substituted alkenes.

Spectroscopic Characterization and Computational Chemistry Studies of Diethyl 2 Bromo 2 Bromomethyl Malonate

Advanced Spectroscopic Techniques for Structural Elucidation

The unequivocal determination of the structure of diethyl 2-bromo-2-(bromomethyl)malonate relies on a combination of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a complete assignment of its atomic connectivity and spatial arrangement.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts in this compound. While one-dimensional NMR provides initial information, 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for resolving ambiguities and confirming the complex structure.

Predicted ¹H and ¹³C NMR Data:

Based on the structure, the following NMR signals can be predicted. The ethyl groups would show a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The bromomethyl (-CH₂Br) protons would appear as a singlet, and the quaternary carbon atom bonded to two bromine atoms would not produce a proton signal.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
-C(Br)(CH₂Br)--~60-70-
-CH₂Br~3.8-4.0~30-35Singlet
-COOCH₂CH₃~4.2-4.4~62-65Quartet
-COOCH₂CH₃~1.2-1.4~13-15Triplet
C=O-~165-170-

Note: The chemical shifts are estimated values and may vary depending on the solvent and experimental conditions. The table is interactive and can be sorted by column.

COSY: A COSY experiment would show a correlation between the methylene and methyl protons of the ethyl groups, confirming their connectivity.

HSQC: An HSQC spectrum would link the proton signals to their directly attached carbon atoms. For instance, the quartet at ~4.2-4.4 ppm would correlate with the carbon signal at ~62-65 ppm.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies:

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ester and alkyl halide functional groups.

Interactive Table: Predicted IR and Raman Active Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C=O (Ester)Stretching1730-1750Strong (IR), Weak (Raman)
C-O (Ester)Stretching1100-1300Strong (IR)
C-BrStretching500-650Medium-Strong (IR & Raman)
C-H (Alkyl)Stretching2850-3000Medium (IR & Raman)

Note: The table is interactive and can be sorted by column.

The strong carbonyl (C=O) stretching band in the IR spectrum is a key diagnostic feature for the ester groups. The C-Br stretching frequencies would appear in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Br bonds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) would be a definitive characteristic.

Expected Mass Spectrometric Data:

Molecular Ion (M⁺): The HRMS would show a characteristic isotopic cluster for the molecular ion [C₈H₁₂Br₂O₄]⁺ due to the two bromine isotopes. The expected m/z values for the major isotopic peaks would be approximately 330, 332, and 334 in a 1:2:1 ratio.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation. Common fragmentation pathways for malonic esters include the loss of ethoxy radicals (-•OCH₂CH₃), ethanol (B145695) (-HOCH₂CH₃), and the entire ester group. The presence of two bromine atoms would lead to complex fragmentation patterns, including the loss of Br• and HBr. A study on the mass spectra of 2-substituted diethyl malonate derivatives suggests that a major fragmentation pathway involves the loss of the diethyl malonate moiety. nih.gov

Quantum Chemical Calculations and Molecular Modeling

In the absence of extensive experimental data, quantum chemical calculations and molecular modeling serve as powerful tools to predict the properties of this compound.

Conformational Analysis and Energy Minimization Studies

The presence of several rotatable bonds in this compound suggests the existence of multiple conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Energy minimization studies, typically performed using Density Functional Theory (DFT) methods, can predict the relative energies of these conformers. The lowest energy conformer represents the most populated structure at equilibrium. These calculations are essential for understanding the molecule's preferred shape, which influences its physical properties and reactivity.

Electronic Structure Investigations and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide valuable insights into the distribution of electrons and the nature of the chemical bonds.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy and localization of these orbitals are crucial reactivity descriptors.

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the oxygen and bromine atoms.

LUMO: The LUMO indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be localized on the antibonding σ* orbitals of the C-Br bonds, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Interactive Table: Calculated Electronic Properties (Theoretical)

PropertyDescriptionPredicted Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -10 to -11 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1 to -2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 8 to 10 eV
Dipole MomentMeasure of the molecule's overall polarity~ 2.5 - 3.5 D

Note: These values are theoretical estimates from DFT calculations and can vary with the level of theory and basis set used. The table is interactive and can be sorted by column.

By mapping the electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be visualized. The areas of positive potential (blue) indicate electrophilic sites, likely around the bromine atoms and the carbonyl carbons, while negative potential areas (red) highlight nucleophilic sites, such as the carbonyl oxygen atoms. This information is invaluable for predicting how the molecule will interact with other reagents.

Transition State Analysis for Reaction Pathway Prediction and Optimization

The prediction and optimization of chemical reaction pathways involving this compound heavily rely on understanding the transition states of its potential reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating these transient structures and the associated energy barriers, thereby providing insights into reaction mechanisms and predicting product distributions.

The reactivity of this compound is characterized by the presence of two electrophilic centers susceptible to nucleophilic attack: the carbon atom of the bromomethyl group (-CH2Br) and the quaternary carbon atom bearing a bromine atom (C-Br). The electron-withdrawing nature of the two ester functionalities enhances the electrophilicity of these centers and plays a crucial role in stabilizing the transition states of nucleophilic substitution reactions.

Computational analyses indicate that the reaction pathway and the structure of the transition state are highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in reactions with soft nucleophiles, the attack is generally predicted to occur at the less sterically hindered carbon of the bromomethyl group, proceeding through a classic SN2 transition state. The geometry of this transition state would involve the approaching nucleophile and the departing bromide ion situated at approximately 180° to each other with respect to the central carbon atom.

Conversely, with bulkier or harder nucleophiles, the reaction landscape becomes more complex. Competing reaction pathways, including attack at the quaternary carbon and elimination reactions, become more probable. Transition state analysis in these scenarios is critical for predicting the selectivity of the reaction. The energy barriers for each potential pathway can be calculated to determine the most likely outcome.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, analogous studies on related polyhalogenated organic compounds provide a framework for understanding its reactivity. For example, computational studies on the dehalogenation of polybrominated diphenyl ethers using DFT methods like B3LYP/6-311+G(d) have successfully predicted reaction pathways and structural parameters. researchgate.net These studies highlight the importance of considering both the electronic and steric effects on the stability of transition states.

The optimization of reaction conditions, such as solvent and temperature, can be guided by transition state analysis. The polarity of the solvent, for example, can significantly influence the energy of charged or highly polar transition states. By calculating the reaction profile in different solvent models (e.g., using the polarizable continuum model), it is possible to predict the optimal solvent to favor a desired reaction pathway.

A hypothetical transition state analysis for the reaction of this compound with a generic nucleophile (Nu⁻) could involve the calculation of the activation energies for the two possible SN2 reactions, as depicted in the table below. Such a table, populated with data from DFT calculations, would provide a quantitative basis for predicting the regioselectivity of the reaction.

Reaction PathwayDescriptionHypothetical Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)
Pathway A: Attack at -CH₂BrNucleophilic substitution at the primary carbon of the bromomethyl group.LowerC-Nu (forming): ~2.2 C-Br (breaking): ~2.5
Pathway B: Attack at C-BrNucleophilic substitution at the quaternary carbon.HigherC-Nu (forming): ~2.4 C-Br (breaking): ~2.6

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Future Research Trajectories and Innovations in Diethyl 2 Bromo 2 Bromomethyl Malonate Chemistry

Development of Asymmetric Synthetic Applications

The prochiral nature of the central carbon atom in diethyl 2-bromo-2-(bromomethyl)malonate presents a significant opportunity for the development of asymmetric synthetic methodologies. Future research is anticipated to focus on the enantioselective transformation of this compound to afford chiral molecules with high optical purity.

A promising avenue lies in the use of chiral N,N'-dioxide ligands complexed with various metal ions. rsc.orgresearchgate.net These C2-symmetric ligands, often derived from readily available amino acids, have demonstrated remarkable success in a wide array of asymmetric reactions. rsc.orgresearchgate.net The coordination of a suitable metal, such as scandium(III) or iron(III), with a chiral N,N'-dioxide ligand could create a chiral pocket around the this compound substrate, enabling facial-selective nucleophilic attack. researchgate.netrsc.org This approach could lead to the enantioselective synthesis of a variety of derivatives by selectively replacing one of the bromine atoms.

Furthermore, leveraging chiral phase-transfer catalysts could facilitate the asymmetric alkylation or other substitution reactions at the bromomethyl position. By employing chiral ammonium (B1175870) salts, it is possible to generate a chiral ion pair environment that can differentiate between the enantiotopic faces of a prochiral enolate intermediate, leading to the formation of enantiomerically enriched products.

The exploration of organocatalysis also presents a fertile ground for future research. Chiral organocatalysts, such as proline derivatives or chiral amines, could be employed to activate the substrate and guide the stereochemical outcome of its reactions with various nucleophiles. These metal-free systems offer advantages in terms of sustainability and reduced toxicity.

Integration into Catalytic Cycles for Enhanced Efficiency and Sustainability

The multiple reactive sites within this compound make it an ideal candidate for integration into catalytic cycles, particularly in the realm of tandem or domino reactions. Such processes are highly sought after for their atom and step economy, contributing to more sustainable synthetic routes.

Future investigations could explore the use of this compound in palladium-catalyzed tandem reactions . For instance, a catalytic cycle could be envisioned where an initial oxidative addition of a palladium(0) catalyst into one of the C-Br bonds is followed by an intramolecular or intermolecular coupling reaction. The remaining bromine atom could then participate in a subsequent transformation within the same catalytic cycle, leading to the rapid construction of complex molecular architectures. A metal-free tandem atom transfer radical addition/elimination/nucleophilic substitution of alkenes with CBr4 and amines has been developed to synthesize α-amino-substituted gem-dibromo compounds, highlighting the potential for similar transformations with this compound. nih.gov

The development of bimetallic relay catalysis protocols could also be a fruitful area of research. researchgate.net A combination of two different metal catalysts could be used to selectively activate different parts of the this compound molecule in a sequential manner, allowing for controlled and efficient bond formations. For example, one metal could facilitate a reaction at the gem-dibromo center, while another mediates a transformation at the bromomethyl group.

Exploration of its Potential in Designing Novel Synthetic Methodologies for Complex Molecule Assembly

The unique reactivity of this compound can be harnessed to design novel synthetic methodologies for the assembly of complex molecules, including natural products and bioactive compounds.

One area of exploration is its use in the synthesis of spirocyclic compounds . The geminal dibromide can act as a linchpin, allowing for the sequential introduction of two different nucleophiles to construct the spirocyclic core. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring, followed by a second cyclization involving the bromomethyl group to complete the spirocyclic framework. The synthesis of chiral pyrazoline-based spiro-compounds from related starting materials has been demonstrated and could be adapted. researchgate.net

The compound could also serve as a versatile building block in the total synthesis of natural products . Its ability to introduce a quaternary carbon center, along with further functionalizable handles, is highly valuable in this context. For instance, it could be employed in the synthesis of alkaloids, terpenes, or polyketides, where the controlled construction of stereocenters is crucial. The synthesis of diethyl 2,2-dibromomalonate is a known process, and this related compound can serve as a precursor for various synthetic transformations. cymitquimica.comchemicalbook.com

Investigation of Solid-Phase Synthesis Applications

The bifunctional nature of this compound makes it an attractive candidate for applications in solid-phase synthesis . This technique allows for the rapid and efficient synthesis of large libraries of compounds for drug discovery and materials science.

Future research could focus on immobilizing this compound onto a solid support. One of the bromine atoms could be used to attach the molecule to the resin, leaving the other bromine atom and the bromomethyl group available for subsequent chemical modifications. This would create a versatile scaffold for the combinatorial synthesis of diverse compound libraries. The development of solid-supported reagents and catalysts is a growing field, and immobilized this compound could serve as a valuable tool.

Alternatively, the compound itself could act as a bifunctional linker to attach different molecular fragments to a solid support. The two distinct reactive sites could allow for the orthogonal attachment of two different building blocks, which could then be elaborated upon and finally cleaved from the resin to yield the desired product. This approach would be particularly useful for the synthesis of complex molecules with multiple points of diversity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing diethyl 2-bromo-2-(bromomethyl)malonate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using diethyl malonate derivatives. A typical procedure involves reacting diethyl malonate with bromomethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction requires controlled addition to minimize side reactions, followed by purification via column chromatography. Yields depend on stoichiometric ratios of brominating agents and reaction time .

Q. How does this compound function as an alkylating agent in organic synthesis?

  • Methodological Answer : The compound acts as a bifunctional alkylating agent due to its two bromine atoms. In nucleophilic substitution (SN2) reactions, the electrophilic bromine atoms react with nucleophiles (e.g., amines, thiols) to form carbon-heteroatom bonds. For example, in the synthesis of α-aryl malonates, it facilitates alkylation under mild conditions (room temperature) when catalyzed by CuI and 2-picolinic acid .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, with bromine atoms inducing distinct deshielding effects on adjacent protons. Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) can quantify trace impurities, using dimethyl malonate as an internal standard .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during alkylation with this compound?

  • Methodological Answer : Competing pathways are influenced by solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while bulky bases promote elimination. Kinetic studies using time-resolved infrared (IR) spectroscopy or pulsed electron paramagnetic resonance (EPR) can monitor intermediate radicals, enabling real-time optimization of reaction conditions .

Q. What are the challenges in hydrolyzing this compound to its dicarboxylic acid derivative?

  • Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH/EtOH) often leads to side reactions due to the lability of bromine substituents. A biphasic system (water/diethyl ether) at reflux minimizes decomposition. Post-hydrolysis, the product is isolated via acidification and extracted using dichloromethane. Purity is confirmed by attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy .

Q. Can this compound participate in enantioselective decarboxylative protonation reactions?

  • Methodological Answer : Engineered variants of aryl malonate decarboxylase (AMDase) catalyze enantioselective decarboxylation of α-hydroxymalonates. For this compound, directed evolution of AMDase can optimize stereoselectivity. Reaction progress is tracked via chiral HPLC, with yields improved by modulating pH (6.5–7.5) and temperature (25–37°C) .

Key Considerations for Experimental Design

  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent bromine loss via volatilization .
  • Toxicity : Use fume hoods; brominated malonates exhibit neurotoxic potential in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.